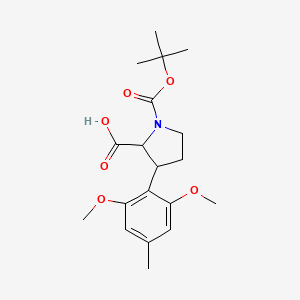

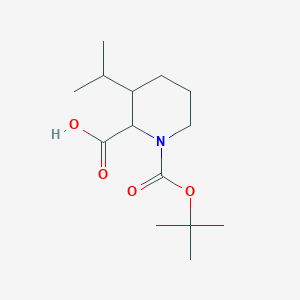

3-Ethoxythiolane-3-carboxylic acid

Descripción general

Descripción

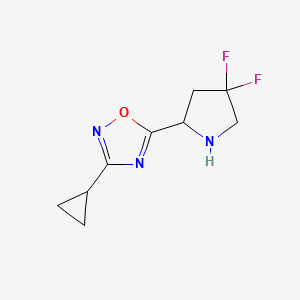

3-Ethoxythiolane-3-carboxylic acid is a carboxylic acid derivative. Carboxylic acids are organic compounds that contain a carboxyl functional group, which is a carbonyl (C=O) and a hydroxyl (O-H) group attached to the same carbon . The carbon and oxygen in the carbonyl are both sp2 hybridized, giving the carboxylic acid a basic trigonal shape .

Aplicaciones Científicas De Investigación

Biocatalyst Inhibition and Fermentation Processes

Carboxylic acids, including those similar in structure or function to 3-Ethoxythiolane-3-carboxylic acid, are studied for their impact on fermentation processes. Research highlights the inhibitory effects of certain carboxylic acids on microbes like Escherichia coli and Saccharomyces cerevisiae, which are crucial for fermentative production of biofuels and chemicals. Understanding these effects can aid in developing strains of microbes with improved tolerance and industrial performance (Jarboe, Royce, & Liu, 2013).

Biotechnology and Green Chemistry

Carboxylic acids serve as precursors for various chemicals through biotechnological routes. Lactic acid, a specific carboxylic acid, is used to produce biodegradable polymers and other valuable chemicals, showcasing the role of carboxylic acids in sustainable chemistry and the potential for derivatives like 3-Ethoxythiolane-3-carboxylic acid to contribute similarly (Gao, Ma, & Xu, 2011).

Anticancer Research

The study of cinnamic acid derivatives, which are structurally related to carboxylic acids, in anticancer research illustrates the potential medicinal applications of compounds like 3-Ethoxythiolane-3-carboxylic acid. These compounds are investigated for their synthesis and biological evaluation in cancer treatment, highlighting the broad applicability of carboxylic acid derivatives in developing therapeutic agents (De, Baltas, & Bedos-Belval, 2011).

Environmental and Ecotoxicological Studies

Carboxylic acids and their derivatives are also of interest in environmental science, particularly in studies assessing the ecotoxicity of compounds released into ecosystems. For instance, the examination of nonylphenol ethoxylates and their degradation products provides insights into the ecological impacts of these substances and the importance of understanding the environmental behavior of related carboxylic acids (Staples et al., 2004).

Mecanismo De Acción

Target of Action

The targets of a compound are usually proteins such as enzymes, receptors, or ion channels that the compound binds to, initiating a biological response. For example, some carboxylic acid derivatives are known to target lipid molecules and PPARα .

Mode of Action

The mode of action refers to how the compound interacts with its target. This could involve inhibiting an enzyme’s activity, activating a receptor, or blocking an ion channel. For instance, some carboxylic acid derivatives are known to reduce the synthesis of triglycerides in the liver .

Biochemical Pathways

The compound could affect various biochemical pathways depending on its target. For instance, indole and its derivatives, which are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms, maintain intestinal homeostasis and impact liver metabolism and the immune response .

Pharmacokinetics

This refers to how the compound is absorbed, distributed, metabolized, and excreted in the body (ADME). Some carboxylic acid derivatives, such as Omega-3-carboxylic acids, are known to have enhanced bioavailability in the treatment of dyslipidemia .

Result of Action

The result of the compound’s action would be the physiological or cellular changes that occur due to its interaction with its target. For example, some carboxylic acid derivatives have shown potential to inhibit the growth of cancer cells .

Action Environment

The action of the compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the synthesis of some carboxylic acid derivatives has been successfully catalyzed using waste curd water as a catalytic solvent .

Propiedades

IUPAC Name |

3-ethoxythiolane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3S/c1-2-10-7(6(8)9)3-4-11-5-7/h2-5H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUJJVQYZNLGPCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1(CCSC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethoxythiolane-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

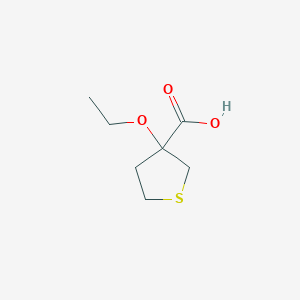

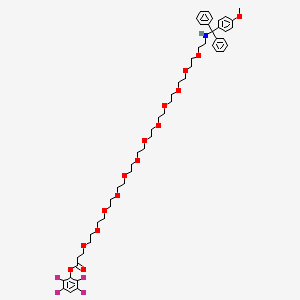

![8-(tetrahydro-2H-pyran-4-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1469874.png)